molecular formula C11H11NO3S B11037644 (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester

(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester

Cat. No.: B11037644
M. Wt: 237.28 g/mol
InChI Key: PAEFXQBNXDGIGO-UHFFFAOYSA-N
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Description

(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester is an organic compound belonging to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenethiol with α-haloacetic acid derivatives under basic conditions to form the benzothiazine ring. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the presence of the thiazine ring, which enhances its interaction with microbial cell membranes.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects : Research has demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, indicating potent antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Research

In vitro tests conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours of exposure. Further studies are required to elucidate the underlying mechanisms of action.

Case Study 3: Anti-inflammatory Mechanism Exploration

A recent investigation into the anti-inflammatory properties showed that the compound inhibited the NF-kB pathway in macrophages, leading to decreased expression of TNF-alpha and IL-6. This suggests its potential role in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, its derivatives have been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters, potentially providing therapeutic benefits for conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester is unique due to its specific ester functional group, which can be easily modified to create a wide range of derivatives. This versatility makes it a valuable compound for various applications in research and industry. Additionally, its ability to undergo multiple types of chemical reactions further enhances its utility as a synthetic intermediate.

Biological Activity

The compound (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester , also known by its IUPAC name N-hydroxy-2-[(2R)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, belongs to the class of benzothiazines. This article provides a detailed overview of its biological activity, including potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C10H10N2O3SC_{10}H_{10}N_{2}O_{3}S with a molecular weight of approximately 238.26 g/mol. The structure features a benzothiazine core fused with an acetic acid moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₃S
Molecular Weight238.26 g/mol
CAS Number175202-81-0
IUPAC NameN-hydroxy-2-[(2R)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Research indicates that compounds within the benzothiazine class exhibit various biological activities, including anti-inflammatory and analgesic effects. The specific mechanism of action for this compound may involve modulation of key signaling pathways associated with inflammation and pain perception.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that derivatives of benzothiazine can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound may possess similar properties.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.
  • Potential Antimicrobial Effects : Preliminary studies suggest that benzothiazine derivatives exhibit antimicrobial properties against various bacterial strains, indicating potential for development as antimicrobial agents.

Case Studies and Research Findings

A review of the literature reveals several studies focused on the biological evaluation of related compounds:

  • Study on Antioxidant Activity : A study evaluated the antioxidant potential of various benzothiazine derivatives, revealing that certain modifications enhance their efficacy in scavenging free radicals .
  • Antimicrobial Testing : Another research effort demonstrated that specific benzothiazine derivatives showed significant inhibitory activity against Gram-positive bacteria .
  • Pain Management : In a pharmacological study, compounds similar to this compound were tested for their analgesic properties in animal models, showing promising results in reducing pain responses .

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl 2-(2-oxo-3,4-dihydro-1,4-benzothiazin-3-yl)acetate

InChI

InChI=1S/C11H11NO3S/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-5,8,12H,6H2,1H3

InChI Key

PAEFXQBNXDGIGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)SC2=CC=CC=C2N1

Origin of Product

United States

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